molecular formula C12H11N3O B6330033 3-(6-Aminopyridin-3-yl)benzamide CAS No. 1258609-66-3

3-(6-Aminopyridin-3-yl)benzamide

Cat. No.: B6330033
CAS No.: 1258609-66-3
M. Wt: 213.23 g/mol
InChI Key: SHRFAWXQOFVQLT-UHFFFAOYSA-N
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Description

3-(6-Aminopyridin-3-yl)benzamide is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an aminopyridine group attached to a benzamide moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Aminopyridin-3-yl)benzamide typically involves the reaction of 6-aminopyridine with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of automated purification systems can streamline the production process and ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(6-Aminopyridin-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted benzamide or pyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Aminopyridin-3-yl)benzamide stands out due to its specific inhibition of RIPK2, which is not commonly observed in other similar compounds. This unique property makes it particularly valuable in the study of inflammatory pathways and the development of new therapeutic agents .

Properties

IUPAC Name

3-(6-aminopyridin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-11-5-4-10(7-15-11)8-2-1-3-9(6-8)12(14)16/h1-7H,(H2,13,15)(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRFAWXQOFVQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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